molecular formula C20H23ClN2O3S B11020796 {1-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B11020796
M. Wt: 406.9 g/mol
InChI Key: OCULQJURZOGFJW-UHFFFAOYSA-N
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Description

    1-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: , belongs to the class of acetic acid derivatives.

  • Its structure combines a thiazole ring, a chlorophenyl group, and a cyclohexyl moiety, resulting in a complex and potentially multifunctional molecule.
  • While its exact origin and discovery remain elusive, researchers have explored its synthetic routes and applications.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling, which joins aryl or vinyl boronic acids with aryl or vinyl halides.

      Reaction Conditions: The coupling typically occurs under mild conditions, catalyzed by palladium complexes. The reaction tolerates various functional groups, making it versatile.

      Industrial Production: Although industrial-scale production details are scarce, laboratories can synthesize Compound X using established methods.

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigations into its interactions with biological systems, such as enzyme inhibition or receptor binding.

      Medicine: Possible pharmaceutical applications, including anti-inflammatory or analgesic properties.

      Industry: Its use as a precursor for fine chemicals or as a ligand in catalysis.

  • Mechanism of Action

    • Compound X’s mechanism likely involves interactions with specific molecular targets. For instance, it could inhibit enzymes or modulate signaling pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Unique Features: Compound X’s combination of a thiazole ring, chlorophenyl group, and cyclohexyl moiety sets it apart.

      Similar Compounds: While I don’t have a specific list, related compounds might include other acetic acid derivatives or thiazole-containing molecules.

    Properties

    Molecular Formula

    C20H23ClN2O3S

    Molecular Weight

    406.9 g/mol

    IUPAC Name

    2-[1-[[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

    InChI

    InChI=1S/C20H23ClN2O3S/c21-16-7-3-2-6-15(16)19-23-14(12-27-19)10-17(24)22-13-20(11-18(25)26)8-4-1-5-9-20/h2-3,6-7,12H,1,4-5,8-11,13H2,(H,22,24)(H,25,26)

    InChI Key

    OCULQJURZOGFJW-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(CC1)(CC(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl

    Origin of Product

    United States

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